Methyl chroman-2-carboxylate
Overview
Description
Methyl chroman-2-carboxylate is an organic compound belonging to the class of chromane derivatives Chromane derivatives are known for their diverse biological activities and are often used as building blocks in medicinal chemistry
Mechanism of Action
Target of Action
Methyl chroman-2-carboxylate is a pivotal chiral building block in the pharmaceutical industry . It is used in the synthesis of a variety of bioactive compounds . .
Mode of Action
The mode of action of this compound involves its use as a substrate in enzymatic reactions. For instance, in an aqueous–toluene biphasic system, it is used as a substrate for two esterases, EstS and EstR, isolated from Geobacillus thermocatenulatus . The highly enantioselective mechanisms of these reactions have been revealed by molecular simulations .
Biochemical Pathways
This compound is involved in the organocatalytic domino Michael/hemiacetalization reaction of aliphatic aldehydes and (E)-2-(2-nitrovinyl)phenols . This reaction is followed by a PCC oxidation and dehydroxylation, leading to the synthesis of functionalized chroman-2-ones and chromanes .
Pharmacokinetics
It is known that the compound’s bioavailability is influenced by its use in enzymatic reactions .
Result of Action
The result of the action of this compound is the production of optically pure 6-fluoro-chroman-2-carboxylic acids (FCCAs), with (S) and ®-configurations . These FCCAs are important chiral building blocks in the pharmaceutical industry .
Action Environment
The action of this compound is influenced by the environment in which it is used. For instance, in an aqueous–toluene biphasic system, it acts as a substrate for enzymatic reactions . The stability and efficacy of these reactions are likely influenced by factors such as temperature, pH, and the presence of other compounds in the system.
Biochemical Analysis
Biochemical Properties
Methyl chroman-2-carboxylate plays a significant role in biochemical reactions, particularly in the synthesis of chiral building blocks. It interacts with various enzymes, such as esterases, which catalyze the hydrolysis of ester bonds. For instance, the enzymatic resolution of racemic methyl 6-fluoro-chroman-2-carboxylate by esterases EstS and EstR from Geobacillus thermocatenulatus has been reported . These interactions are highly enantioselective, leading to the production of optically pure 6-fluoro-chroman-2-carboxylic acids.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the synthesis of chromane derivatives, which are known to exhibit unique biological and pharmacological activities . These activities include antineoplastic, antiherpetic, and inhibitory effects on protein kinases, aldose reductase, and HIV-1 reverse transcriptase.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific enzymes and proteins. For example, the compound undergoes enzymatic resolution by esterases, which catalyze the hydrolysis of ester bonds, leading to the production of optically pure chiral compounds . This process is highly enantioselective, with the enzymes exhibiting a strong preference for one enantiomer over the other.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound has been shown to maintain its stability under specific conditions, such as being sealed in a dry environment at 2-8°C . Long-term studies have indicated that the compound retains its activity and continues to influence cellular processes over extended periods.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that the compound exhibits threshold effects, with higher doses leading to increased biological activity. At very high doses, toxic or adverse effects may be observed . It is crucial to determine the optimal dosage to maximize the compound’s beneficial effects while minimizing potential toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion into other metabolites. For instance, the enzymatic resolution of racemic methyl 6-fluoro-chroman-2-carboxylate by esterases leads to the production of optically pure 6-fluoro-chroman-2-carboxylic acids . These metabolic pathways are essential for the compound’s biological activity and its role in biochemical reactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation within different cellular compartments . Understanding these transport mechanisms is crucial for optimizing the compound’s therapeutic potential and minimizing potential side effects.
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. The compound may be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications . This localization is essential for the compound’s interaction with specific biomolecules and its role in cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl chroman-2-carboxylate can be synthesized through several methods. One common approach involves the reaction of aliphatic aldehydes with (E)-2-(2-nitrovinyl)phenols in the presence of modularly designed organocatalysts. This reaction proceeds via a domino Michael/hemiacetalization mechanism, followed by oxidation and dehydroxylation to yield the desired product . The reaction conditions typically involve the use of cinchona alkaloid derivatives and amino acids as catalysts, with the reaction media being carefully controlled to achieve high yields and selectivity .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the use of microwave-assisted synthesis has been explored to further improve the reaction rates and yields .
Chemical Reactions Analysis
Types of Reactions
Methyl chroman-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form chroman-2-one derivatives.
Reduction: Reduction reactions can convert the compound into different chromane derivatives.
Substitution: The ester group in this compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) are commonly used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include chroman-2-one derivatives, reduced chromane derivatives, and various substituted chromane compounds .
Scientific Research Applications
Methyl chroman-2-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biological pathways and enzyme interactions.
Comparison with Similar Compounds
Methyl chroman-2-carboxylate can be compared with other similar compounds, such as chroman-2-one and chroman-4-one derivatives. These compounds share a similar core structure but differ in their functional groups and biological activities . This compound is unique due to its specific ester group, which imparts distinct chemical properties and reactivity.
List of Similar Compounds
- Chroman-2-one
- Chroman-4-one
- Chroman-2-carboxylic acid
- Chroman-4-carboxylic acid
This compound stands out due to its versatility in synthetic applications and its potential therapeutic benefits.
Properties
IUPAC Name |
methyl 3,4-dihydro-2H-chromene-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-13-11(12)10-7-6-8-4-2-3-5-9(8)14-10/h2-5,10H,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLPFQFDVPGZONF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC2=CC=CC=C2O1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80564554 | |
Record name | Methyl 3,4-dihydro-2H-1-benzopyran-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80564554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
113771-58-7 | |
Record name | Methyl 3,4-dihydro-2H-1-benzopyran-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80564554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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